molecular formula C14H14FNO2S B2692678 N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide CAS No. 876556-75-1

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2692678
CAS No.: 876556-75-1
M. Wt: 279.33
InChI Key: IUEJODRUQMHYLH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C 14 H 14 FNO 2 S and a molecular weight of 279.33 g/mol . Its structure features a 4-methylbenzenesulfonamide group linked to a 3-fluoro-4-methylphenyl ring. This compound is related to a class of sulfonamide-based molecules that are of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. For instance, structural analogs incorporating sulfonamide groups have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), a promising therapeutic target for inflammatory conditions such as inflammatory bowel disease (IBD) . As a key chemical building block, it serves pharmaceutical discovery and chemical biology research. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-12-6-5-11(2)14(15)9-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEJODRUQMHYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

Sulfonamides, including N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide, are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial in the treatment of bacterial infections. The fluorine substitution may enhance the compound's potency against specific bacterial strains, making it a candidate for further development in antibacterial therapies.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes or receptors. The fluorine atom's electronegativity can improve binding interactions with target sites, potentially leading to enhanced selectivity and efficacy in therapeutic applications.

Pharmaceutical Development

Due to its structural characteristics and biological activity, this compound is being explored as a lead compound in drug discovery. Its potential applications include:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Anti-inflammatory Drugs : Investigating its effects on inflammatory pathways.
  • Cancer Therapeutics : Exploring its role in inhibiting tumor growth through enzyme modulation.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesPotential Applications
N-(3-fluorophenyl)-4-methylbenzenesulfonamideFluorine at meta positionAntibacterial
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamideChlorine instead of fluorineVaries based on chlorine's properties
N-(3-fluoro-2-methylphenyl)-4-methylbenzenesulfonamideDifferent methyl positioningDistinct pharmacological properties
N-(4-fluorophenyl)-4-methylbenzenesulfonamideFluorine at para positionDifferent steric effects

This table illustrates how variations in structure can lead to different biological activities and potential applications.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain targets by participating in halogen bonding.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Aryl Group Key Structural Features Melting Point/Physical Data Biological Activity Reference
N-(3-Fluoro-4-Methylphenyl)-4-methylbenzenesulfonamide 3-F, 4-CH₃ Electron-withdrawing F + electron-donating CH₃ Not reported Not reported Target
N-(2-Fluoro-4-Iodophenyl)-4-methylbenzenesulfonamide 2-F, 4-I Halogenated (F, I) substituents Not reported Pharmaceutical intermediate
N-(4-Aminophenyl)-4-methylbenzenesulfonamide 4-NH₂ Electron-donating NH₂ group Orthorhombic crystal system 3D hydrogen-bonded network
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) 4-F (chromene-linked) Fluorine on chromene moiety 152–154°C Inactive in lipoxygenase assay
N-(3-Chloro-4-Methylphenyl)methanesulfonamide 3-Cl, 4-CH₃ (methanesulfonamide) Smaller sulfonamide group (CH₃ vs. toluene) Not reported Not reported
Key Observations:
  • Substituent Position : Fluorine at the 3-position (target compound) vs. 2-position () alters steric and electronic profiles. For example, 3-F may enhance acidity of the sulfonamide NH compared to 2-F due to proximity to the sulfonyl group.

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with structurally related compounds.

1. Structural Characteristics and Synthesis

The compound features a fluorine atom at the meta position relative to a methyl group on the phenyl ring, which is significant for its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, including:

  • Step 1 : Formation of the sulfonamide group.
  • Step 2 : Introduction of the fluorine and methyl substituents.
  • Step 3 : Purification and characterization of the final product.

The presence of both fluorine and methyl groups enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide moiety is known to inhibit folic acid synthesis in bacteria, which underpins its antibacterial properties. Additionally, the fluorine atom may enhance the compound's stability and binding affinity to target proteins, potentially increasing its efficacy against various diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate promising results. In vitro studies have shown that derivatives with similar structures can exhibit cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7). The IC50 values for these compounds often fall below 10 µg/mL, suggesting strong antiproliferative activity .

4. Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamideChlorine instead of fluorineVaries; potential differences in binding affinity
N-(3-fluoro-2-methylphenyl)-4-methylbenzenesulfonamideDifferent positioning of methyl groupMay exhibit distinct pharmacological properties
N-(4-fluorophenyl)-4-methylbenzenesulfonamideFluorine at para positionDifferent steric effects; potential variations in activity

This table illustrates how minor structural modifications can lead to significant differences in biological activity and interaction profiles .

5. Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated a series of sulfonamides against Staphylococcus aureus strains, demonstrating that compounds with similar structural features exhibited notable antibacterial activities. While specific data on this compound is lacking, its structural analogs showed effective inhibition at concentrations below 32.5 µg/mL .

Case Study 2: Anticancer Screening
In another investigation focusing on various sulfonamide derivatives, one compound with a closely related structure demonstrated an IC50 value of 8.49 µg/mL against HeLa cells. This suggests that this compound could similarly exhibit significant anticancer properties pending further research .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with substituted aniline derivatives under controlled conditions. For example, in analogous sulfonamide syntheses (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide), aqueous reactions at room temperature with prolonged stirring (10–24 hours) are employed to achieve moderate yields . Optimization may include adjusting stoichiometry, solvent selection (e.g., water or THF), and pH to minimize side reactions like over-sulfonation. Monitoring via TLC or HPLC is critical to isolate the pure product .

Q. How can crystallographic techniques (e.g., X-ray diffraction) resolve the molecular conformation and hydrogen-bonding networks of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For sulfonamides like N-(4-aminophenyl)-4-methylbenzenesulfonamide, data collection using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL software can achieve R-values < 0.06 . Key parameters include dihedral angles between aromatic rings (e.g., 45.86° in N-(4-aminophenyl)-4-methylbenzenesulfonamide) and hydrogen-bonding patterns (N–H⋯O/N), which stabilize supramolecular architectures .

Q. What spectroscopic methods (NMR, IR) are most effective for characterizing the functional groups and structural integrity of this sulfonamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Detect aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). The sulfonamide NH proton appears as a broad singlet (δ ~7.5 ppm) in DMSO-d₆ .
  • IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-4-methylphenyl substituent influence reactivity in cross-coupling or biological assays?

  • Methodological Answer : The fluorine atom introduces electronegativity, potentially enhancing metabolic stability in drug candidates, while the methyl group increases steric bulk. Computational studies (DFT) can map electron density distribution and predict sites for electrophilic/nucleophilic attack. For example, in N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, bromine’s steric effects direct regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Systematic SAR (structure-activity relationship) studies are essential. For instance, in P7C3 derivatives, modifying the sulfonamide’s aryl group significantly alters neurogenic activity . Validate discrepancies using orthogonal assays (e.g., fluorescence polarization for binding affinity vs. cell viability assays) and control for batch-to-batch purity variations via LC-MS .

Q. How can computational modeling (MD, QM/MM) predict intermolecular interactions between this sulfonamide and target proteins?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can model ligand-protein binding. For example, docking studies on TGX221 analogs (e.g., N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide) reveal hydrophobic interactions with PI3Kγ’s ATP-binding pocket . QM/MM optimizations refine binding energy calculations, accounting for fluorine’s electronegativity and π-stacking with aromatic residues.

Q. What experimental designs mitigate challenges in synthesizing sulfonamide derivatives with labile substituents (e.g., fluoro or bromo groups)?

  • Methodological Answer : Protect sensitive groups (e.g., using Boc for amines) during synthesis. For brominated analogs (e.g., N-(3-bromophenyl)-4-methylbenzenesulfonamide), employ Pd-catalyzed couplings under inert atmospheres to prevent debromination . Monitor reaction progress via in situ Raman spectroscopy to detect intermediate instability .

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